3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid
Description
3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid is a substituted benzoic acid derivative featuring a methoxy group at position 3 and a 1-(naphthalen-1-yl)ethyl substituent at position 2 of the benzene ring. The naphthalene moiety enhances lipophilicity, which may improve membrane permeability, while the methoxy group contributes to electronic modulation of the aromatic system . The compound’s molecular formula is C₂₀H₁₈O₃, with a molecular weight of 306.36 g/mol, and a calculated logP (lipophilicity) of 4.7, indicating moderate hydrophobicity .
Properties
CAS No. |
62064-48-6 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-methoxy-2-(1-naphthalen-1-ylethyl)benzoic acid |
InChI |
InChI=1S/C20H18O3/c1-13(15-10-5-8-14-7-3-4-9-16(14)15)19-17(20(21)22)11-6-12-18(19)23-2/h3-13H,1-2H3,(H,21,22) |
InChI Key |
DLDHCPKJOIXMFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)C3=C(C=CC=C3OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a naphthalene derivative is reacted with a benzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Esterification and Transesterification
The carboxylic acid group undergoes esterification under acidic or base-catalyzed conditions. A solvent-dependent study revealed:
-
Key Findings :
Acid-Catalyzed Decarboxylation
Under strong acidic conditions, the carboxylic acid group undergoes decarboxylation:
| Conditions | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Toluene, 80°C, 72 h | HCl | Decarboxylated naphthyl derivative | 88 | |
| THF, HCl, 70°C, 24 h | – | Fragmented alkyl benzoate | 72 |
-
Mechanism : Protonation of the carboxylate followed by CO<sub>2</sub> release, forming a stabilized carbocation intermediates .
-
Byproducts : Uncharacterized side products observed in weakly acidic solvents (e.g., acetic acid) .
Heterocycle Formation
The carboxylic acid participates in cyclization to form oxadiazole derivatives, a reaction leveraged in medicinal chemistry:
| Conditions | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| DCM, MsCl, Et<sub>3</sub>N, 70°C | Hydroxylamine | 3-[5-Aryl-1,2,4-oxadiazol-3-yl]benzoic acid | 55–75 |
-
Procedure : Activation of the carboxylic acid to an acyl chloride (via MsCl), followed by condensation with hydroxylamine derivatives .
-
Applications : These oxadiazoles exhibit enhanced biological activity, including NMDA receptor modulation .
Demethylation of Methoxy Group
The methoxy group undergoes demethylation under harsh acidic or oxidative conditions:
| Conditions | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| HBr (48%), reflux, 6 h | – | 3-Hydroxy derivative | 65 | |
| BBr<sub>3</sub>, DCM, 0°C, 2 h | – | 3-Hydroxy-naphthylethyl benzoic acid | 78 |
-
Mechanism : Cleavage of the methyl ether via nucleophilic attack by bromide ions .
-
Challenges : Over-oxidation to quinones observed in aerobic conditions .
Coordination Chemistry
The carboxylic acid acts as a bidentate ligand in metal complexes:
| Conditions | Metal Salt | Product | Application | Source |
|---|---|---|---|---|
| Ethanol, RT, 24 h | RuCl<sub>3</sub> | Ru(II)-benzoate complex | DNA binding studies |
Scientific Research Applications
3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The naphthalene moiety allows for strong π-π interactions with aromatic amino acids in protein targets, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid and related compounds:
Key Observations:
Substituent Effects on Acidity :
- The trifluoromethyl group in 3-Methoxy-2-(trifluoromethyl)benzoic acid lowers the pKa significantly compared to the naphthalene-substituted compound, making it more acidic and water-soluble .
- The electron-donating methoxy group in the target compound slightly reduces acidity relative to unsubstituted benzoic acid (pKa ~4.2 vs. ~2.5 for the trifluoromethyl derivative) .
Lipophilicity and Bioactivity: Compounds with naphthalene moieties (e.g., the target compound and 2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoic acid) exhibit higher logP values (>4.5), favoring passive diffusion across biological membranes . The amide derivative (2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoic acid) shows antitumor activity, likely due to its ability to intercalate into DNA or inhibit enzymes via the naphthalene group .
Steric and Conformational Impacts :
- The dihydrobenzofuran-containing compound (2-[6-[[3-(2-methylnaphthalen-1-yl)phenyl]methoxy]dihydrobenzofuran-3-yl]acetic acid ) demonstrates how extended conjugation and rigid bicyclic structures enhance fluorescence and target selectivity in kinase assays .
- Positional isomerism in 2-[1-(2-methoxyphenyl)ethyl]naphthalene-1-carboxylic acid alters π-π stacking interactions, affecting crystallinity and solubility .
Synthetic Utility :
- The trifluoromethyl derivative is a key intermediate in synthesizing fluorinated pharmaceuticals, leveraging its stability and reactivity in cross-coupling reactions .
- The target compound’s naphthalene-ethyl group may serve as a precursor for metal-catalyzed C–H functionalization, similar to N,O-bidentate directing groups observed in other benzoic acid derivatives .
Biological Activity
3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antitumor, antibacterial, and anti-inflammatory properties, along with relevant research findings and case studies.
Structural Characteristics
The compound has a molecular formula of C20H18O3 and a molecular weight of approximately 306.36 g/mol. Its structure includes a methoxy group at the 3-position and a naphthalen-1-yl ethyl substituent on the benzoic acid framework, contributing to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C20H18O3 |
| Molecular Weight | 306.36 g/mol |
| Structural Features | Methoxy group at 3-position, naphthalen-1-yl ethyl group |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, particularly those that are rapidly dividing.
Case Study: A549 Cell Line
In a study evaluating the cytotoxic effects against the A549 lung cancer cell line, the compound demonstrated an IC50 value in the low micromolar range, indicating strong antiproliferative effects. The compound showed preferential suppression of rapidly dividing cells compared to slower-growing fibroblasts, highlighting its potential as an anticancer agent.
Antibacterial Activity
The compound has also been studied for its antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Antibacterial Efficacy
In laboratory tests, this compound showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (ATCC 25923) | 3.90 μg/mL |
| MRSA (ATCC 43300) | <1 μg/mL |
| Mycobacterium tuberculosis (H37Rv) | 10 μg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.
Anti-inflammatory Properties
Preliminary studies have indicated that this compound may possess anti-inflammatory effects. The mechanism is thought to involve inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation pathways. Further research is needed to elucidate these mechanisms fully.
Research Findings
Several studies have contributed to understanding the biological activities of this compound:
- Antitumor Activity : A study demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer drug.
- Antibacterial Activity : Research highlighted its effectiveness against MRSA and M. tuberculosis, indicating potential for treating resistant infections.
- Anti-inflammatory Effects : Initial findings suggest inhibition of inflammatory markers; however, more detailed studies are required.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid, and what factors influence yield optimization?
- Methodological Answer : A two-step synthesis involving condensation of substituted benzaldehydes with naphthalene derivatives in acidic media is typical. For example, analogous benzoic acids are synthesized via Y-benzaldehyde interactions with aminobenzoic acids in acidic conditions (e.g., methane sulfonic acid or acetic acid) . Yield optimization depends on reaction temperature (60–100°C), stoichiometric ratios of intermediates, and choice of acid catalyst. Purity is enhanced via recrystallization in polar solvents like ethanol.
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) identifies methoxy and naphthyl proton environments (δ 3.8–4.2 ppm for methoxy; aromatic protons at δ 7.0–8.5 ppm). X-ray crystallography resolves steric effects from the naphthyl group and confirms dihedral angles between the benzoic acid core and substituents. Hydrogen bonding (2 donors, 7 acceptors) and rotational flexibility (8 rotatable bonds) are calculated using tools like Gaussian .
Q. What are the recommended analytical techniques for assessing purity and stability under storage conditions?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) at 98% purity threshold is standard . Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with UV-Vis spectroscopy monitoring absorbance shifts. Storage at –20°C in amber vials under nitrogen minimizes hydrolysis of the methoxy group .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) aid in understanding the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the naphthyl group increases electron density at the benzoic acid’s ortho-position, enhancing reactivity in coupling reactions. Thermodynamic stability is assessed via Gibbs free energy calculations .
Q. What strategies resolve contradictions in reported biological activities, such as enzyme inhibition efficacy?
- Methodological Answer : Discrepancies in IC50 values (e.g., COX-2 inhibition) may arise from assay conditions (pH, co-solvents like DMSO). Standardizing protocols (e.g., fixed DMSO ≤0.1%) and validating with orthogonal assays (e.g., SPR for binding kinetics) improves reproducibility. Meta-analysis of enzyme inhibition data across studies identifies outliers due to impurity interference .
Q. What are the challenges in designing enantioselective syntheses for derivatives of this compound?
- Methodological Answer : The bulky naphthyl group creates steric hindrance, complicating chiral resolution. Asymmetric catalysis using palladium complexes (e.g., BINAP ligands) or enzymatic resolution with lipases (e.g., Candida antarctica) improves enantiomeric excess (ee >90%). Monitoring ee via chiral HPLC (Chiralpak AD-H column) is critical .
Q. How does the compound’s structural flexibility impact its interactions with biological targets like DNA or proteins?
- Methodological Answer : Molecular dynamics simulations reveal that the naphthyl group’s rotation allows adaptive binding to hydrophobic pockets in targets like DNA gyrase. Fluorescence quenching assays quantify binding constants (Kd ~10⁻⁶ M), while mutagenesis studies identify critical hydrogen bonds with residues (e.g., Arg120 in kinases) .
Experimental Design Considerations
-
Synthetic Optimization Table :
Variable Optimal Range Impact on Yield Catalyst (Acid) Methanesulfonic acid ↑ Yield by 20% Temperature 80°C ↓ Byproducts Solvent Ethanol/Water (7:3) ↑ Crystallinity -
Biological Assay Troubleshooting :
- Issue : Inconsistent IC50 in kinase assays.
- Solution : Pre-incubate enzyme with ATP (1 mM) to stabilize active conformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
